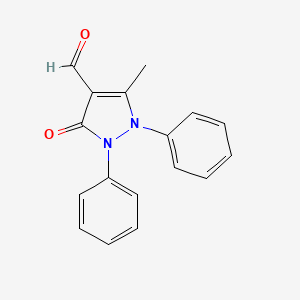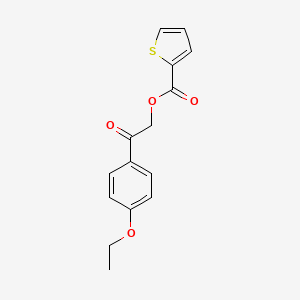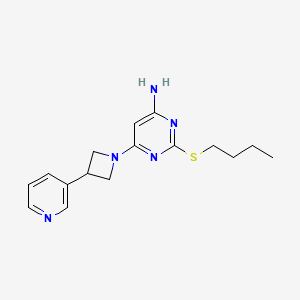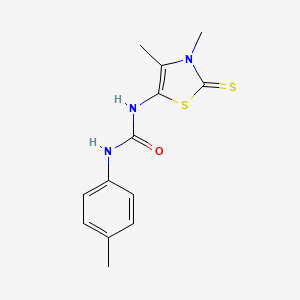
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(1H-imidazol-1-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives often involves cyclization reactions and modifications to introduce various functional groups. For example, Al-ayed (2011) synthesized 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives from 4-hydroxy coumarin by refluxing with aromatic aldehydes in the presence of piperidine, demonstrating a method to introduce the chromene core (Al-ayed, 2011). Similarly, Rao et al. (2014) explored the reactions of 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with piperidine to produce various chromene derivatives, showcasing the versatility of piperidine in facilitating nucleophilic substitution reactions (Rao et al., 2014).
Molecular Structure Analysis
Structural analysis of chromene derivatives reveals significant insights into their molecular geometry and electronic distribution. Yıldırım et al. (2006) provided a detailed crystal structure analysis of a chromene-imidazole compound, illustrating the planar nature of the benzothiazol and imidazol rings and the chair conformation of the piperidin ring, which are crucial for understanding the compound's chemical behavior and reactivity (Yıldırım et al., 2006).
Chemical Reactions and Properties
Piperidine-mediated reactions are common in the synthesis of chromene derivatives. Zhang et al. (2021) developed a piperidine-mediated [3 + 3] cyclization to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, highlighting the role of piperidine in enabling novel transformations and facilitating the construction of complex molecular architectures (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. Studies like those by Mekky and Sanad (2019) on bis(chromenes) incorporating piperazine moiety contribute to understanding the impact of structural modifications on these properties (Mekky & Sanad, 2019).
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-11-16-3-1-2-4-18(16)24-13-17)22-8-5-15(6-9-22)12-21-10-7-20-14-21/h1-4,7,10,14-15,17H,5-6,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQZCKMCXYSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)
![2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5658924.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5658953.png)
![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5658955.png)

![N,N-dimethyl-4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5658971.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5658979.png)
![2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5658987.png)

![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)


![methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5659016.png)